![molecular formula C20H18N2O2 B14535881 2H-Indol-2-one, 1,3-dihydro-3-[1-(1-methyl-1H-indol-3-yl)-2-oxopropyl]- CAS No. 62252-61-3](/img/structure/B14535881.png)
2H-Indol-2-one, 1,3-dihydro-3-[1-(1-methyl-1H-indol-3-yl)-2-oxopropyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Indol-2-one, 1,3-dihydro-3-[1-(1-methyl-1H-indol-3-yl)-2-oxopropyl]- is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-[1-(1-methyl-1H-indol-3-yl)-2-oxopropyl]- typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 1,3-dihydro-3-[1-(1-methyl-1H-indol-3-yl)-2-oxopropyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: Electrophilic or nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2H-Indol-2-one, 1,3-dihydro-3-[1-(1-methyl-1H-indol-3-yl)-2-oxopropyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating diseases such as depression, anxiety, and neurodegenerative disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-3-[1-(1-methyl-1H-indol-3-yl)-2-oxopropyl]- involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dihydroindol-2-one
- 2-Indolinone
- Indol-2 (3H)-one
- Oxindol
- Oxindole
- 2-Oxindole
- 2-Oxoindoline
Uniqueness
What sets 2H-Indol-2-one, 1,3-dihydro-3-[1-(1-methyl-1H-indol-3-yl)-2-oxopropyl]- apart from similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
62252-61-3 |
|---|---|
Molecular Formula |
C20H18N2O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-[1-(1-methylindol-3-yl)-2-oxopropyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C20H18N2O2/c1-12(23)18(15-11-22(2)17-10-6-4-7-13(15)17)19-14-8-3-5-9-16(14)21-20(19)24/h3-11,18-19H,1-2H3,(H,21,24) |
InChI Key |
KSSYMMJQMBZIHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1C2=CC=CC=C2NC1=O)C3=CN(C4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


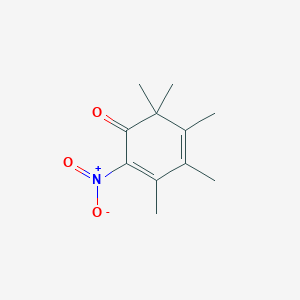
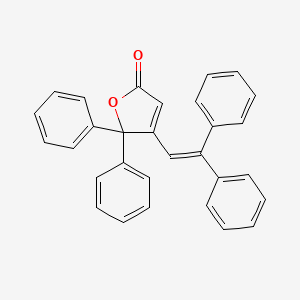
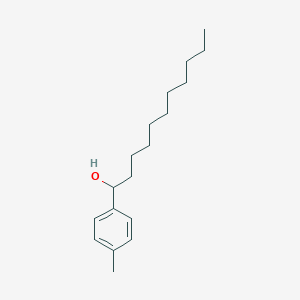
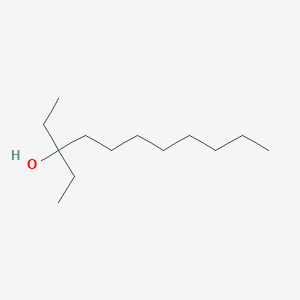
![2-{(E)-[(2-Chlorophenyl)imino]methyl}-4-nitroaniline](/img/structure/B14535813.png)
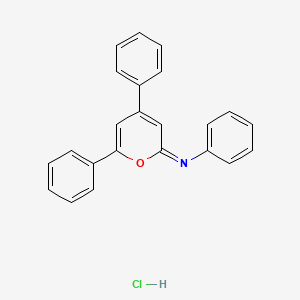
![Benzenemethanol, 2-[(1-phenylethyl)thio]-](/img/structure/B14535824.png)
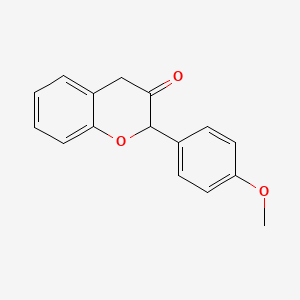
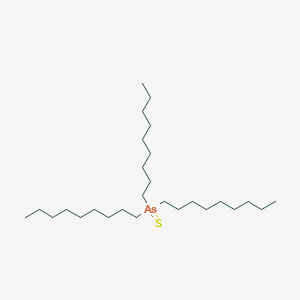
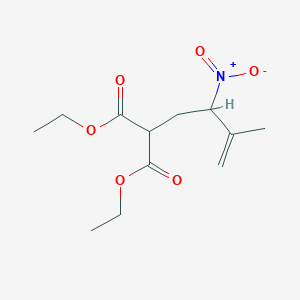
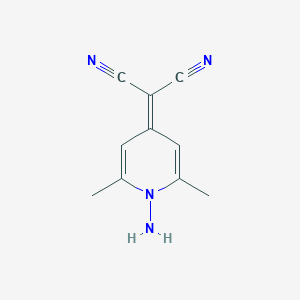
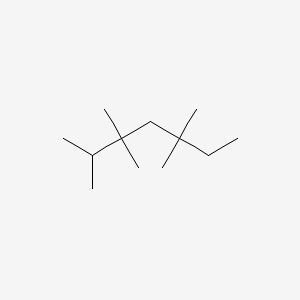
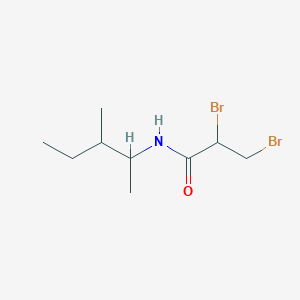
![Triethoxy[(tetradecane-1-sulfinyl)methyl]silane](/img/structure/B14535876.png)
